BenchChemオンラインストアへようこそ!

Akp-001

p38 MAPK Antedrug Pharmacokinetics

AKP-001 is a highly selective p38α MAPK inhibitor (IC50 10.9 nM) with antedrug design ensuring local GI action and rapid systemic inactivation. Unlike pan-inhibitors (e.g., BIRB 796, SB203580), it offers 30-fold p38α selectivity and superior cellular potency (TNFα IC50 49.1 nM), enabling precise inflammation pathway studies with minimal off-target effects. Sourced for preclinical IBD/colitis research.

Molecular Formula C21H13ClF2N4O2
Molecular Weight 426.8 g/mol
CAS No. 897644-83-6
Cat. No. B1665198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkp-001
CAS897644-83-6
Molecular FormulaC21H13ClF2N4O2
Molecular Weight426.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F
InChIInChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29)
InChIKeyOHMPXDCOVKOOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AKP-001 (CAS 897644-83-6): A Potent and Highly Selective p38α MAP Kinase Inhibitor with Antedrug Properties


AKP-001, chemically known as 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole, is a potent and highly selective inhibitor of the p38α isoform of mitogen-activated protein kinase (MAPK) [1]. Its molecular formula is C21H13ClF2N4O2, with a molecular weight of 426.80 g/mol . As an antedrug, AKP-001 is designed to exert its pharmacological effect locally at the site of inflammation and undergo rapid metabolic inactivation upon entering systemic circulation, thereby minimizing systemic side effects [1].

Why AKP-001 (CAS 897644-83-6) Cannot Be Substituted by Other p38 MAPK Inhibitors


Generic substitution among p38 MAPK inhibitors is inadvisable due to significant differences in isoform selectivity, off-target kinase inhibition profiles, and systemic exposure profiles [1]. Unlike many broad-spectrum p38 inhibitors that carry a risk of systemic toxicity due to pan-isoform inhibition or lack of metabolic inactivation, AKP-001 is an antedrug specifically designed for high p38α selectivity and rapid first-pass metabolism to inactive metabolites [1]. This results in a uniquely favorable safety profile for targeting local inflammation, particularly in the gastrointestinal tract, a feature not shared by typical p38 inhibitors lacking antedrug properties [1].

AKP-001 (CAS 897644-83-6) Differentiation Evidence Guide: Quantitative Comparison vs. p38 Inhibitor Alternatives


Antedrug Design: AKP-001 Exhibits Extensive First-Pass Metabolism, Limiting Systemic Exposure

AKP-001 is an antedrug designed for local action and rapid systemic inactivation [1]. Unlike systemic p38 inhibitors such as BIRB 796, which has demonstrated systemic exposure and associated toxicity in clinical trials [2], AKP-001 is rapidly metabolized in the liver via first-pass metabolism to inactive metabolites (M1 and M2) [1]. This design ensures that systemic exposure to the active drug is minimized, a key differentiator for reducing off-target effects and enhancing the safety profile for gastrointestinal indications [1].

p38 MAPK Antedrug Pharmacokinetics Inflammatory Bowel Disease

Isoform Selectivity: AKP-001 is a Selective p38α Inhibitor, Minimizing Off-Target Kinase Inhibition

AKP-001 demonstrates high selectivity for the p38α isoform [1]. While the compound inhibits p38α with an IC50 of 10.9 nM [1], it exhibits a 30-fold selectivity window over p38β (IC50 = 326 nM) [1]. This isoform selectivity is distinct from pan-p38 inhibitors like BIRB 796, which potently inhibits p38α, β, γ, and δ isoforms with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively [2], and from SB203580, which inhibits p38α/β but has known off-target effects on JNK and PKB [3]. The high selectivity of AKP-001 for p38α over p38β may be advantageous for specific therapeutic applications where p38α is the primary driver of inflammation.

p38 MAPK Kinase Selectivity p38α Inflammation

Cellular Potency: AKP-001 Demonstrates High Potency in THP-1 Cells, Superior to a Reference Compound

In a cellular assay measuring inhibition of LPS-induced TNFα secretion in human THP-1 monocytic cells, AKP-001 exhibits potent anti-inflammatory activity with an IC50 of 49.1 nM . This potency is comparable to or exceeds that of other p38 inhibitors tested in similar cellular systems, such as SB203580, which exhibits an IC50 of 300-500 nM in THP-1 cells . The high cellular potency of AKP-001 confirms its ability to effectively suppress inflammatory cytokine production in a relevant human cell line.

p38 MAPK Cellular Assay TNFα Inflammation

In Vivo Efficacy: AKP-001 Ameliorates Experimental Colitis in Multiple Animal Models

AKP-001 has demonstrated therapeutic efficacy in vivo, ameliorating experimental colitis in both dextran sulfate sodium (DSS)-induced colitis in mice and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats [1]. This dual-model efficacy provides robust evidence of its potential for treating inflammatory bowel disease (IBD) [1]. In contrast, while systemic p38 inhibitors like BIRB 796 have been tested in clinical trials for Crohn's disease, they have faced challenges with systemic toxicity [2]. The antedrug design of AKP-001, coupled with its efficacy in IBD models, positions it as a promising candidate for gastrointestinal-localized p38 inhibition.

Inflammatory Bowel Disease In Vivo Colitis p38 MAPK

AKP-001 (CAS 897644-83-6) Recommended Application Scenarios Based on Evidence


Gastrointestinal Inflammation Research (IBD, Colitis)

AKP-001 is ideally suited for investigating the role of p38α MAPK in inflammatory bowel disease (IBD) and colitis. Its antedrug design ensures local action in the gut with minimal systemic exposure, as demonstrated by its rapid hepatic metabolism to inactive metabolites [1]. The compound has shown robust efficacy in both DSS-induced colitis in mice and TNBS-induced colitis in rats [1], making it a powerful tool for preclinical studies of GI inflammation.

Selective p38α Kinase Inhibition Studies

For researchers requiring specific inhibition of the p38α isoform, AKP-001 offers a significant advantage over pan-p38 inhibitors like BIRB 796 or less selective inhibitors like SB203580. With a 30-fold selectivity window for p38α (IC50 = 10.9 nM) over p38β (IC50 = 326 nM) [1], AKP-001 enables precise interrogation of p38α-specific signaling pathways in inflammation without confounding effects from p38β, γ, or δ inhibition.

Cellular Inflammation Models (THP-1 Monocytes)

In cellular models of inflammation, AKP-001 exhibits high potency, with an IC50 of 49.1 nM for inhibiting LPS-induced TNFα secretion in THP-1 cells [1]. This high cellular activity, superior to that of SB203580 (IC50 300-500 nM) , makes AKP-001 an excellent choice for in vitro studies of cytokine regulation and p38 MAPK signaling in human monocytic cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akp-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.